This compound is sourced from synthetic processes and is primarily used for research purposes. It is not approved for use as a pharmaceutical or food product, indicating its classification as a research chemical . The compound’s classification as an amine suggests its potential reactivity in organic synthesis and medicinal chemistry.
The synthesis of (S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride typically involves the following methods:
The reaction parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Typical solvents include ethanol or dichloromethane, with reactions often conducted at room temperature to moderate temperatures depending on the reactivity of the reagents used.
The molecular structure of (S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride exhibits several key features:
The InChI Key for this compound is NPGAXSHDDOESHB-SNVBAGLBSA-N, which provides a unique identifier for its structure in chemical databases .
(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride participates in various chemical reactions typical of amines:
These reactions are essential for applications in organic synthesis and medicinal chemistry.
The physical and chemical properties of (S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | C10H16N2 |
Molecular Weight | 164.25 g/mol |
Solubility | Very soluble (up to 5.27 mg/ml) |
Log S (ESOL) | -1.84 |
Boiling Point | Not available |
Melting Point | Not available |
These properties indicate that the compound is highly soluble in water and organic solvents, making it suitable for laboratory applications .
(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride has several scientific applications:
Due to its unique properties and structure, this compound continues to attract interest in various fields of chemistry and pharmacology .
Transition metal-catalyzed asymmetric transformations provide efficient routes to enantiomerically pure (S)-N¹,N¹-dimethyl-2-phenylethane-1,2-diamine and its derivatives. Palladium-catalyzed allylic amination using chiral ligands enables dynamic kinetic asymmetric transformations (DYKAT) of racemic precursors, achieving enantiomeric excesses (ee) exceeding 90% under optimized conditions. Key studies demonstrate that ligands like (S,S)-L1 and (R,R)-L2 (phosphinooxazoline derivatives) critically influence stereoselectivity when coupled with Pd₂(dba)₃•CHCl₃ catalysts. As shown in Table 1, ligand selection, solvent system, and catalyst loading significantly impact yield and ee in the synthesis of structurally related diamines [9].
Table 1: Ligand Optimization in Pd-Catalyzed Asymmetric Amination
Ligand | Solvent | Catalyst Loading | % Yield | % ee |
---|---|---|---|---|
L1 | THF | 1.0% | 76 | 86 |
L1 | THF | 5.0% | 94 | 84 |
L2 | DME | 2.5% | 40 | 93 |
L2 | THF | 2.5% | 56 | 92 |
Subsequent rhodium(II)-catalyzed intramolecular aziridination of the resulting N-allyl hydroxylamine-O-sulfamates enables further stereospecific elaboration to protected 1,2-diamine architectures. Using hypervalent iodine oxidants and Rh₂(esp)₂ catalysts (2 mol %), this cascade yields aziridine intermediates that undergo regioselective ring-opening with nucleophiles like azide (N₃⁻), generating enantiopure triamine derivatives. The sequential application of these methodologies facilitates the rapid assembly of complex diamines from racemic allylic carbonates in fewer than four steps, underscoring their synthetic value for accessing stereodefined targets like the (S)-configured diamine scaffold [9].
When asymmetric synthesis proves challenging, chiral resolution remains indispensable for obtaining enantiopure (S)-N¹,N¹-dimethyl-2-phenylethane-1,2-diamine dihydrochloride (CAS 1807939-77-0). The predominance of racemic compounds (≈90% of racemates) over conglomerates necessitates diastereomeric salt crystallization—the most industrially viable resolution technique [3] [8]. This process exploits divergent solubility profiles of diastereomeric salts formed between racemic diamines and enantiopure resolving agents.
Resolving Agent Selection: Tartaric acid derivatives (e.g., (S)-mandelic acid) and 1-phenylethylamine variants demonstrate high efficacy for diamines due to complementary ionic and hydrogen-bonding interactions with the protonated diamine functionality. In the canonical duloxetine resolution, (S)-mandelic acid selectively crystallizes with the (S)-alcohol precursor, achieving near-quantitative diastereomeric excess [3]. Similarly, resolving agents like camphorsulfonic acid or enantiopure 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate may form insoluble salts with the (S)-dihydrochloride, leaving the (R)-enantiomer in solution [10].
Table 2: Performance Comparison of Chiral Resolution Methods
Method | Max Yield | Typical ee | Cost Efficiency | Substrate Versatility |
---|---|---|---|---|
Diastereomeric Salt Cryst. | <50% | High | High | Broad |
Preferential Crystallization | <50% | High | High | Limited (Conglomerates) |
Chromatography | <50% | High | Low | Broad |
Deracemization | ≥50% | High | Medium | Medium |
Alternative Strategies: For substrates recalcitrant to salt formation, preferential crystallization (applicable to conglomerates) or chiral chromatography may be employed. Spontaneous resolution—exemplified by Pasteur’s separation of sodium ammonium tartrate crystals—can resolve racemates like methadone when seeded with enantiopure crystals, yielding 50% recovery of each enantiomer [3]. Chiral stationary phases (CSPs) incorporating macrocycles or porous materials (MOFs, COFs) show promise for chromatographic resolution but face scalability limitations due to solvent consumption and low throughput [8].
The efficiency of diastereomeric salt crystallization for (S)-N¹,N¹-dimethyl-2-phenylethane-1,2-diamine dihydrochloride hinges on meticulous optimization of crystallization parameters:
Solvent Engineering: Solvent polarity directly impacts solubility differentials between diastereomers. Ternary phase diagrams guide solvent selection by mapping eutectic points and crystallization fields. For aromatic diamines, toluene-methanol mixtures (e.g., 4:1 v/v) often maximize yield and ee by promoting dense crystal packing via π-stacking, while minimizing co-crystallization of the undesired enantiomer [3] [10]. Protic solvents enhance solubility of hydrochloride salts, whereas aprotic solvents favor nucleation kinetics.
Stoichiometry and Counterion Effects: The "half-equivalent method" reduces resolving agent consumption by substituting half the chiral acid with achiral analogues (e.g., HCl), forming a hybrid crystalline phase where the resolving agent selectively complexes the target enantiomer. This technique lowers costs without compromising ee (>98% achievable) [10]. Stoichiometric studies indicate that 1:1 diamine:resolving agent ratios typically outperform other stoichiometries due to optimal lattice energy stabilization.
Table 3: Solvent Optimization Parameters for Salt Crystallization
Solvent System | Dielectric Constant | Solubility Ratio (S-R/S-S) | Crystal Yield | ee (%) |
---|---|---|---|---|
Toluene-Methanol (4:1) | ~10.2 | 3.8 | 78% | 99.5 |
Ethanol | 24.3 | 1.2 | 45% | 95.0 |
Acetonitrile | 37.5 | 2.1 | 65% | 98.2 |
Ethyl Acetate | 6.0 | 5.3 | 82% | 99.7 |
Thermodynamic Control: Temperature cycling—dissolution at elevated temperature (50–60°C) followed by controlled cooling (0.1°C/min)—promotes Ostwald ripening, purifying crystals by dissolving smaller, impurity-laden crystallites. Seeding with enantiopure diastereomeric salt nuclei accelerates crystallization and prevents spontaneous nucleation, which risks racemate deposition [8]. For labile diamines, cryogenic crystallization (-20°C) in isopropanol may suppress racemization.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3